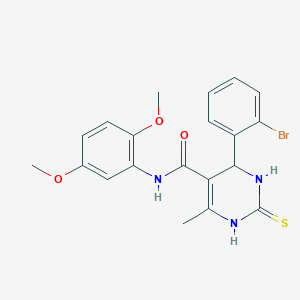
2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride
説明
2-(4-morpholinyl)ethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate hydrochloride, commonly known as MBDB, is a psychoactive drug that belongs to the class of phenethylamines. It is a derivative of the chemical compound safrole, which is found in various plants and essential oils. MBDB is a popular research chemical that is used in scientific studies to investigate its mechanism of action and potential therapeutic applications.
作用機序
MBDB acts as a selective serotonin releasing agent (SSRA), which means that it enhances the release of serotonin in the brain. Serotonin is a neurotransmitter that is involved in the regulation of mood, appetite, and sleep. By increasing the levels of serotonin, MBDB is thought to produce its therapeutic effects.
Biochemical and Physiological Effects:
MBDB produces a range of biochemical and physiological effects in the body. It has been shown to increase the levels of serotonin, dopamine, and norepinephrine in the brain. MBDB also increases heart rate, blood pressure, and body temperature. These effects are thought to contribute to its psychoactive properties.
実験室実験の利点と制限
MBDB has several advantages for use in laboratory experiments. It is relatively easy to synthesize and has a high purity level. MBDB is also highly selective for the serotonin system, which makes it a useful tool for studying the role of serotonin in various neuropsychiatric disorders. However, MBDB also has several limitations, including its potential for abuse and its potential to produce unwanted side effects in animal models.
将来の方向性
There are several future directions for research on MBDB. One area of interest is the development of new SSRA compounds that have improved therapeutic potential and reduced side effects. Another area of interest is the investigation of the long-term effects of MBDB on the brain and behavior. Further studies are needed to determine the optimal dosage and administration of MBDB for therapeutic use. Finally, research on the potential use of MBDB as a tool to study the serotonin system in humans is an important area of future investigation.
科学的研究の応用
MBDB has been extensively studied for its potential therapeutic applications in the treatment of various neuropsychiatric disorders. It has been shown to have anxiolytic, antidepressant, and anti-addictive effects in animal models. MBDB has also been investigated for its potential use as a tool to study the serotonin system, which is involved in the regulation of mood, appetite, and sleep.
特性
IUPAC Name |
2-morpholin-4-ylethyl 2,3-dihydro-1,4-benzodioxine-6-carboxylate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5.ClH/c17-15(21-8-5-16-3-6-18-7-4-16)12-1-2-13-14(11-12)20-10-9-19-13;/h1-2,11H,3-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFJGLVCFTLWDGI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCOC(=O)C2=CC3=C(C=C2)OCCO3.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20ClNO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.77 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



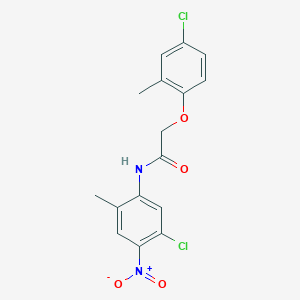
![N~2~-cyclohexyl-N~1~-isobutyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3961272.png)
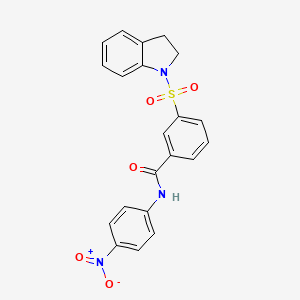
![3-hydroxy-3-[2-(2-nitrophenyl)-2-oxoethyl]-1,3-dihydro-2H-indol-2-one](/img/structure/B3961286.png)


![2-{4-[(1,3-dioxo-1,3-dihydro-2H-inden-2-ylidene)methyl]-2-ethoxyphenoxy}propanoic acid](/img/structure/B3961303.png)
![N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B3961311.png)


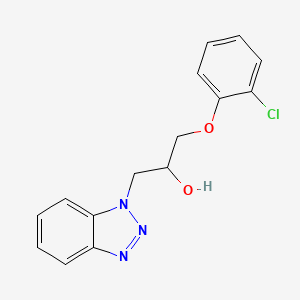
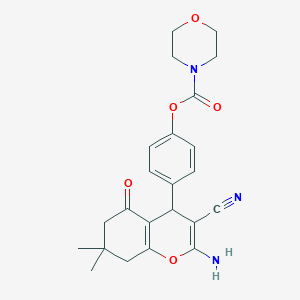
![N-methyl-N-[2-(4-phenyl-5-pyridin-2-yl-1H-imidazol-1-yl)ethyl]methanesulfonamide](/img/structure/B3961339.png)
